molecular formula C27H28N6OS B12168376 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

Cat. No.: B12168376
M. Wt: 484.6 g/mol
InChI Key: BXAYFIZVWMVXFZ-RHANQZHGSA-N
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Description

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide is a complex organic compound with a unique structure that includes a triazole ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the tert-butylphenyl and methylphenyl groups. The final steps involve the formation of the sulfanyl group and the attachment of the pyridin-3-ylmethylideneamino moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, particularly at the triazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the triazole or pyridine rings.

Scientific Research Applications

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C27H28N6OS

Molecular Weight

484.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C27H28N6OS/c1-19-7-13-23(14-8-19)33-25(21-9-11-22(12-10-21)27(2,3)4)31-32-26(33)35-18-24(34)30-29-17-20-6-5-15-28-16-20/h5-17H,18H2,1-4H3,(H,30,34)/b29-17-

InChI Key

BXAYFIZVWMVXFZ-RHANQZHGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CN=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CN=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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